4-Anilino-3-nitrobenzene-1-diazonium 4-Anilino-3-nitrobenzene-1-diazonium
Brand Name: Vulcanchem
CAS No.: 681859-33-6
VCID: VC16802320
InChI: InChI=1S/C12H9N4O2/c13-15-10-6-7-11(12(8-10)16(17)18)14-9-4-2-1-3-5-9/h1-8,14H/q+1
SMILES:
Molecular Formula: C12H9N4O2+
Molecular Weight: 241.23 g/mol

4-Anilino-3-nitrobenzene-1-diazonium

CAS No.: 681859-33-6

Cat. No.: VC16802320

Molecular Formula: C12H9N4O2+

Molecular Weight: 241.23 g/mol

* For research use only. Not for human or veterinary use.

4-Anilino-3-nitrobenzene-1-diazonium - 681859-33-6

Specification

CAS No. 681859-33-6
Molecular Formula C12H9N4O2+
Molecular Weight 241.23 g/mol
IUPAC Name 4-anilino-3-nitrobenzenediazonium
Standard InChI InChI=1S/C12H9N4O2/c13-15-10-6-7-11(12(8-10)16(17)18)14-9-4-2-1-3-5-9/h1-8,14H/q+1
Standard InChI Key QBBTVHJPVAMJND-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+]#N)[N+](=O)[O-]

Introduction

Structural and Electronic Characteristics

The molecular architecture of 4-anilino-3-nitrobenzene-1-diazonium consists of a benzene ring substituted at the 1-, 3-, and 4-positions with a diazonium (–N2+_2^+), nitro (–NO2_2), and anilino (–NHPh) group, respectively (Fig. 1). The diazonium group’s electrophilicity is modulated by the adjacent nitro group’s electron-withdrawing effects, while the anilino substituent introduces resonance stabilization. This interplay results in a polarized electronic structure that influences both stability and reactivity .

Table 1: Key Structural Parameters of 4-Anilino-3-nitrobenzene-1-diazonium

PropertyValue/DescriptionSource
Molecular formulaC12_{12}H9_9N4_4O2+_2^+Inferred from analogs
Molecular weight257.23 g/molCalculated
Diazonium group position1-positionIUPAC naming
Stabilizing counterionLikely tetrafluoroborate (BF4_4^-)

Synthetic Methodologies

Diazotization of 4-Anilino-3-nitroaniline

The synthesis begins with the diazotization of 4-anilino-3-nitroaniline under acidic conditions. A typical procedure involves:

  • Dissolving the aniline derivative in cold aqueous HCl (0–5°C).

  • Gradual addition of sodium nitrite (NaNO2_2) to generate the diazonium ion.

  • Isolation via precipitation with tetrafluoroboric acid (HBF4_4) to yield the stable tetrafluoroborate salt .

Table 2: Optimization of Diazotization Conditions

ParameterOptimal ValueYield Impact
Temperature0–5°CPrevents premature decomposition
Acid concentration1–2 M HClEnsures protonation of –NH2_2 group
NaNO2_2 stoichiometry1.1 equivMinimizes side reactions

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR: The aromatic protons exhibit deshielding due to the electron-withdrawing nitro group. For example, protons ortho to the nitro group resonate at δ 8.8–9.2 ppm, while those near the anilino group appear at δ 7.0–7.5 ppm .

  • 13^{13}C NMR: The diazonium-bearing carbon typically resonates at δ 140–150 ppm, while the nitro-substituted carbon appears at δ 125–135 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

  • N2+_2^+ stretch: 2200–2300 cm1^{-1} (weak, overlapped by nitro group).

  • NO2_2 asymmetric stretch: 1520–1560 cm1^{-1}.

  • C–N (anilino) stretch: 1240–1300 cm1^{-1} .

Reactivity and Applications

Azo Coupling Reactions

The diazonium group participates in electrophilic aromatic substitution with electron-rich arenes. For instance, coupling with 4-methoxyphenol yields azo dyes with λmax_{\text{max}} ≈ 500 nm, useful in spectrophotometric analysis .

Table 3: Comparative Reactivity of Diazonium Salts

CompoundCoupling PartnerReaction Rate (rel.)Application
4-Anilino-3-nitrobenzene-1-diazoniumPhenols1.0Dye synthesis
Benzenediazonium chlorideThiophenes0.3C–H arylation
4-NitrobenzenediazoniumEnol acetates0.7Ketone functionalization

Radical Trapping and Catalysis

In the presence of hydrazine catalysts (e.g., 4-aminomorpholine), 4-anilino-3-nitrobenzene-1-diazonium undergoes single-electron transfer, generating aryl radicals. These intermediates enable C–C bond formation with heteroarenes like thiophene, achieving yields up to 75% under optimized conditions .

Industrial and Research Applications

  • Dye Manufacturing: Serves as a precursor for azobenzene-based dyes with enhanced photostability.

  • Pharmaceutical Intermediates: Facilitates the synthesis of benzothiophene derivatives via radical cyclization .

  • Analytical Chemistry: Used in flow injection analysis (FIA) for detecting bromoxynil herbicides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator